21-Deoxyneridienone B

Übersicht

Beschreibung

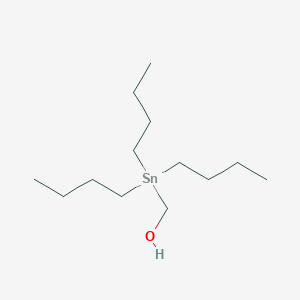

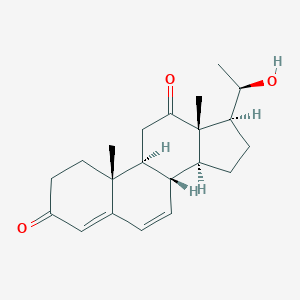

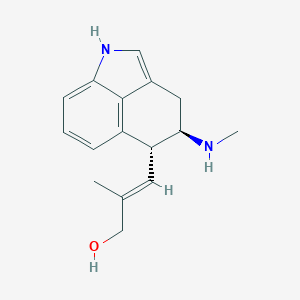

21-Deoxyneridienone B is a natural steroid isolated from the herbs of Marsdenia tenacissima . It has a molecular formula of C21H28O3 and a molecular weight of 328.5 g/mol . It is a type of compound known as steroids .

Molecular Structure Analysis

The IUPAC name for 21-Deoxyneridienone B is (8R,9S,10R,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,12-dione .Physical And Chemical Properties Analysis

21-Deoxyneridienone B is a powder . It has a molecular weight of 328.5 g/mol . It is soluble in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Wissenschaftliche Forschungsanwendungen

Medicine: Antioxidant Drug Synergy

21-Deoxyneridienone B: has been investigated for its potential to enhance the efficacy of antioxidant drugs. This compound may contribute to muscle regeneration therapies, particularly in conditions like Duchenne muscular dystrophy . By potentially preventing muscle degeneration and improving regenerative capacity, it could be a valuable addition to combination therapies involving photobiomodulation and idebenone, an antioxidant drug .

Pharmacology: Nitric Oxide Donor Enhancement

In pharmacology, 21-Deoxyneridienone B might play a role in the development of nitric oxide donors, which are crucial in various pathophysiological processes. Its structural properties could be utilized to design novel compounds that release nitric oxide, thereby aiding in conditions related to vasodilation and endocrine regulation .

Biochemistry: Antioxidant Properties

The biochemical applications of 21-Deoxyneridienone B include its antioxidant properties. It could be used to study the mechanisms of antioxidants in preventing cellular damage and in the development of pharmaceutical applications that target oxidative stress-related diseases .

Agriculture: Plant Biostimulant Development

In agriculture, 21-Deoxyneridienone B may be explored as a plant biostimulant. Its molecular structure could influence plant nutrition and growth, potentially improving crop yields and contributing to sustainable farming practices .

Material Science: Steroid-Based Functional Materials

21-Deoxyneridienone B: , being a steroid compound, could be relevant in material science for the development of functional materials with specific biological activities. These materials might be used in signaling inhibitors or pharmacological activities, impacting the design of new materials with targeted properties .

Environmental Science: Biomonitoring and Conservation

Environmental science could benefit from the application of 21-Deoxyneridienone B in biomonitoring and conservation efforts. Its properties might be used to detect and quantify biodiversity, aiding in the conservation of ecosystems and the monitoring of environmental health .

Wirkmechanismus

Target of Action

21-Deoxyneridienone B is a natural product used for research related to life sciences . .

Mode of Action

It is known to be a natural steroid isolated from the herbs of Marsdenia tenacissima

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound, but specific information on 21-Deoxyneridienone B is currently lacking .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Specific information on how environmental factors influence the action of 21-deoxyneridienone b is currently lacking .

Eigenschaften

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)18(15)11-19(24)21(16,17)3/h4-5,10,12,15-18,22H,6-9,11H2,1-3H3/t12-,15+,16-,17+,18+,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXIMAQIOARWDAI-LYJJHTRHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC2C1(C(=O)CC3C2C=CC4=CC(=O)CCC34C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

21-Deoxyneridienone B | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid](/img/structure/B110805.png)